3-(1,3-benzodioxol-5-ylcarbonyl)-6-methylquinolin-4(1H)-one

Description

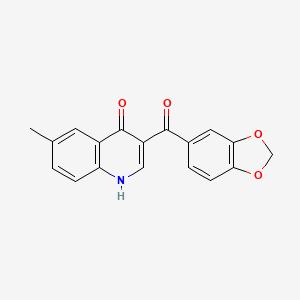

3-(1,3-Benzodioxol-5-ylcarbonyl)-6-methylquinolin-4(1H)-one (CAS: 1421601-98-0) is a quinolinone derivative featuring a benzodioxol moiety linked via a carbonyl group at the 3-position of the quinolinone core (). Its molecular formula is C₁₉H₁₃NO₄, with a molecular weight of 319.32 g/mol.

Properties

IUPAC Name |

3-(1,3-benzodioxole-5-carbonyl)-6-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c1-10-2-4-14-12(6-10)18(21)13(8-19-14)17(20)11-3-5-15-16(7-11)23-9-22-15/h2-8H,9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXGYCRPXYBHGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylcarbonyl)-6-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, followed by its attachment to the quinolinone structure. Key steps may include:

Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.

Attachment to Quinolinone: The benzodioxole moiety is then coupled with a quinolinone precursor under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-ylcarbonyl)-6-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions can vary widely, but may include the use of strong acids or bases, as well as specific catalysts.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the benzodioxole or quinolinone moieties.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylcarbonyl)-6-methylquinolin-4(1H)-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: Its unique structure may find applications in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylcarbonyl)-6-methylquinolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes. The exact pathways involved will depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues with Oxadiazole Substituents

Compound G607-0153 : 3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methylquinolin-4(1H)-one

- Molecular Formula : C₂₁H₁₉N₃O₄

- Molecular Weight : 377.4 g/mol

- Key Features : The oxadiazole ring at position 3 is substituted with a 4-ethoxy-3-methoxyphenyl group, enhancing lipophilicity (logP = 4.0077) ().

Compound G607-0142 : 3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methylquinolin-4(1H)-one

Comparison with Target Compound :

- The target compound replaces the oxadiazole-phenyl system with a benzodioxol-carbonyl group . This substitution reduces molecular weight (319.32 vs. 363–377 g/mol) and may alter electronic properties due to the electron-withdrawing nature of the carbonyl group.

- The benzodioxol moiety could enhance π-π stacking interactions in crystal packing or receptor binding, contrasting with the methoxy/ethoxy groups in G607-0153 and G607-0142, which prioritize hydrogen bonding ().

Analogues with Benzodioxol Substituents

Compound 2-(1,3-Benzodioxol-5-yl)-1-methyl-4(1H)-quinolinone

- Molecular Formula: C₁₇H₁₃NO₃

- Molecular Weight : 291.29 g/mol

- Key Features: The benzodioxol group is directly attached at position 2 of the quinolinone ring, with a methyl group at position 1 ().

Comparison with Target Compound :

- Positional isomerism significantly impacts properties: the target compound’s benzodioxol-carbonyl at position 3 introduces a ketone functional group, increasing polarity (polar surface area ≈ 70 Ų, inferred from analogues) compared to the non-carbonyl-linked benzodioxol in this analogue.

Physicochemical Property Analysis

| Property | Target Compound | G607-0153 | G607-0142 | 2-(Benzodioxol)-quinolinone |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 319.32 | 377.4 | 363.37 | 291.29 |

| logP | ~4.0* | 4.0077 | 4.0067 | ~3.5 (estimated) |

| Hydrogen Bond Acceptors | 7 | 7 | 7 | 4 |

| Polar Surface Area (Ų) | ~70 | 70.6 | 70.85 | ~50 |

*Estimated based on structural similarity to G607-0153 and G607-0142.

Key Observations :

- The oxadiazole-containing analogues (G607-0153, G607-0142) exhibit higher molecular weights and similar logP values compared to the target compound, suggesting comparable lipophilicity despite differing substituents.

- The direct benzodioxol-substituted analogue () has fewer hydrogen-bond acceptors and a lower polar surface area, reflecting reduced solubility in aqueous media.

Biological Activity

3-(1,3-benzodioxol-5-ylcarbonyl)-6-methylquinolin-4(1H)-one, also known as a benzodioxole-quinolinone derivative, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications in medicine and industry.

Structure and Composition

The molecular formula of this compound is C₁₈H₁₃N₁O₄, with a molecular weight of approximately 307.3 g/mol. The compound features a unique combination of a benzodioxole moiety and a quinolinone structure, which may contribute to its biological activities.

| Property | Value |

|---|---|

| IUPAC Name | 3-(1,3-benzodioxole-5-carbonyl)-6-methyl-1H-quinolin-4-one |

| Molecular Formula | C₁₈H₁₃N₁O₄ |

| Molecular Weight | 307.3 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in critical biochemical pathways.

- Receptor Binding : The compound could bind to receptors, altering their activity and influencing cellular responses.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to inhibit the activity of certain kinases associated with cancer progression. Research indicates that derivatives with similar structures exhibit high affinity for tyrosine kinases, which are crucial in cancer signaling pathways .

Antimicrobial Properties

In vitro studies suggest that this compound displays antimicrobial activity against various bacterial strains. This property could be linked to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Preliminary research indicates its potential in modulating neuroinflammation and protecting neuronal cells from oxidative stress.

Study on Anticancer Activity

A study published in PubMed investigated the effects of quinolinone derivatives on c-Src kinase activity. The findings revealed that compounds structurally related to this compound significantly inhibited c-Src-mediated signaling pathways, leading to reduced tumor growth in xenograft models .

Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of various quinolinone derivatives against common pathogens. The results indicated that this compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.